N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide
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Overview
Description
N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound with the molecular formula C21H18Cl3N3OS. This compound is characterized by the presence of a thiourea group, a butyramide group, and a trichloromethyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves the reaction of 2,2,2-trichloroethyl isocyanate with 3-o-tolylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE
- N-(2,2,2-TRICHLORO-1-(3-M-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE
- N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PH)-THIOUREIDO)-ETHYL)-BUTYRAMIDE
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties compared to its p-tolyl and m-tolyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H18Cl3N3OS |
---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H18Cl3N3OS/c1-3-6-11(21)19-12(14(15,16)17)20-13(22)18-10-8-5-4-7-9(10)2/h4-5,7-8,12H,3,6H2,1-2H3,(H,19,21)(H2,18,20,22) |
InChI Key |
NXMCKNAKVLABLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
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